molecular formula C8H16N2O B2736065 2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1312705-70-6

2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B2736065
CAS No.: 1312705-70-6
M. Wt: 156.229
InChI Key: RUXKLXFWZJXXNX-YUMQZZPRSA-N
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Description

2-(2-Methoxyethyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core with a methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles, followed by further functionalization steps . Another method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of platinum oxide as a catalyst in some synthetic routes has been reported to improve yields significantly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can yield a variety of substituted derivatives .

Scientific Research Applications

2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-11-3-2-10-6-7-4-8(10)5-9-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXKLXFWZJXXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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